

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylpyrazole

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Compound of Interest

Compound Name: 1,3-Dimethylpyrazole

Cat. No.: B029720

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This guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethylpyrazole**, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Molecular Structure:

1,3-Dimethylpyrazole

- Molecular Formula: C₅H₈N₂
- Molecular Weight: 96.13 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 694-48-4[\[1\]](#)

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,3-Dimethylpyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.15	s	3-CH ₃
3.65	s	1-CH ₃ (N-CH ₃)
5.89	d	H-4
7.23	d	H-5

Solvent: Chloroform-d

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm	Assignment
13.5	3-CH ₃
38.8	1-CH ₃ (N-CH ₃)
104.2	C-4
137.9	C-5
149.8	C-3

Solvent: Chloroform-d[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920-3100	Medium-Strong	C-H stretch (aromatic and aliphatic)
1500-1600	Medium	C=C and C=N stretching (aromatic ring)
1450	Medium	CH ₃ bending
1380	Medium	CH ₃ bending
~750	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

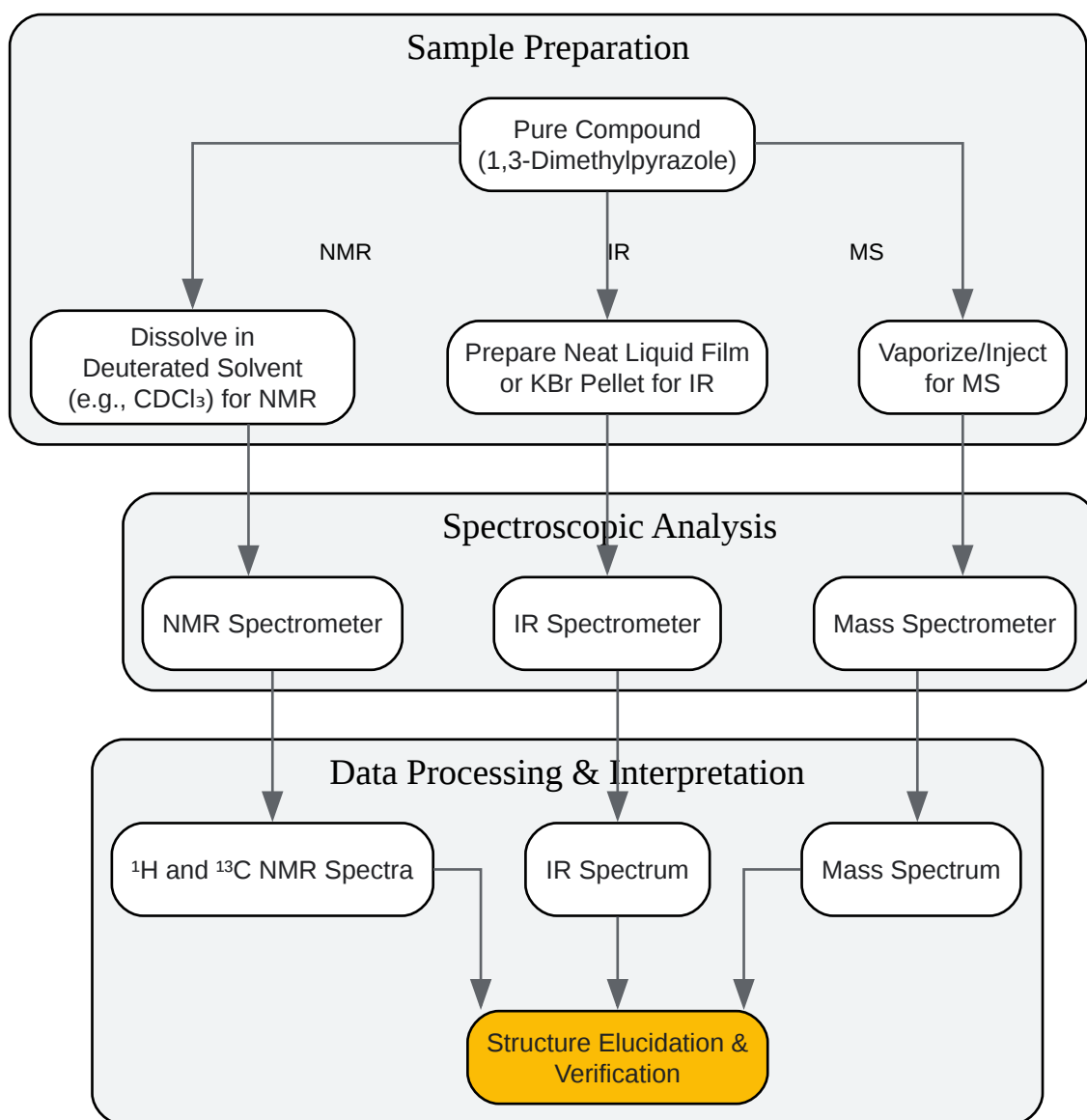
Electron Ionization (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
96	100	[M] ⁺ (Molecular Ion)
95	~70	[M-H] ⁺
81	~20	[M-CH ₃] ⁺
54	~20	
41	~20	

The molecular ion peak is the base peak.[\[4\]](#)

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **1,3-Dimethylpyrazole**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 5-25 mg of **1,3-Dimethylpyrazole**. For ^{13}C NMR, a higher concentration of 20-100 mg may be necessary.
 - Transfer the sample to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial. Deuterated solvents are used because they are "invisible" in the proton NMR spectrum.
 - Gently agitate the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral quality.
 - Ensure the sample height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.
 - Cap the NMR tube and label it clearly.
 - An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure correct positioning.
 - Insert the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

- Tune and match the probe to the nucleus being observed (e.g., ^1H or ^{13}C) to ensure optimal signal detection.
- Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.
- Acquire the NMR spectrum.

Infrared (IR) Spectroscopy Protocol (Thin Film Method)

- Sample Preparation:
 - Since **1,3-Dimethylpyrazole** is a liquid at room temperature, the neat liquid film method is appropriate.
 - Place a drop or two of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO_2 , H_2O) or instrumental interferences.
 - Acquire the IR spectrum of the sample.
 - The resulting spectrum will be a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of the **1,3-Dimethylpyrazole** sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).

- The sample is vaporized in a high vacuum environment.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
 - This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (radical cation, M^+).
 - The high energy of electron impact often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.
- Mass Analysis:
 - The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
 - In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field to deflect their path.
- Detection:
 - The separated ions are detected, and their abundance is recorded for each m/z value.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z . The most abundant ion is designated as the base peak with a relative intensity of 100%.

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